

The Mechanism of G-Quadruplex DNA Recognition by Unfolding Protein 1 (UP1)

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Compound of Interest

Compound Name: *G-quadruplex DNA fluorescence probe 1*

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Introduction

G-quadruplexes (G4s) are non-canonical four-stranded secondary structures formed in guanine-rich regions of nucleic acids. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, G4 structures have emerged as promising therapeutic targets, particularly in oncology. The specific recognition and modulation of G4s by proteins and small molecules are of significant interest for understanding their physiological roles and for the development of novel therapeutics.

This technical guide focuses on the mechanism of G-quadruplex DNA recognition by a key cellular protein, Unfolding Protein 1 (UP1). UP1 is a proteolytic derivative of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and has been shown to bind to and destabilize G-quadruplex structures, particularly those formed by the human telomeric repeat sequence d(TTAGGG)_n.^{[1][2][3]} Understanding the intricate mechanism by which UP1 recognizes and unfolds G4 DNA provides a valuable model for the development of synthetic probes and drugs designed to target these structures.

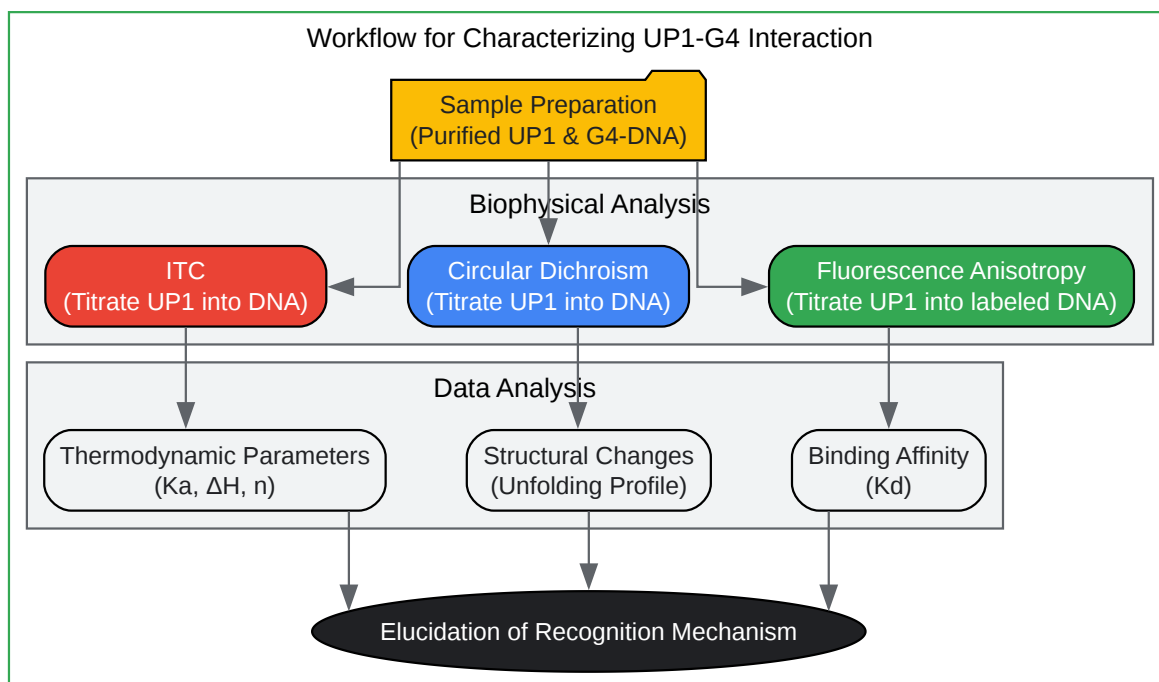
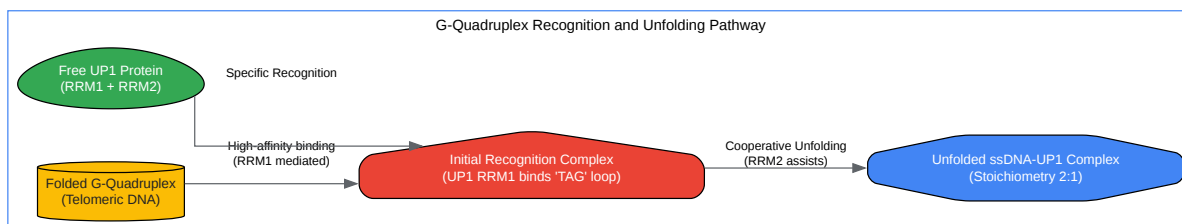
Core Recognition Mechanism

The interaction between UP1 and G-quadruplex DNA is a highly specific and dynamic process that culminates in the unfolding of the compact G4 structure into a single-stranded DNA that the protein remains bound to. The mechanism is primarily driven by enthalpic forces and can be dissected into several key stages.[\[1\]\[4\]](#)

UP1 contains two tandem RNA Recognition Motifs, RRM1 and RRM2, which act in a coordinated manner to bind and resolve the G-quadruplex.[\[5\]\[6\]](#) The process is not a simple binding event but rather a recognition-coupled unfolding mechanism.

- **Initial Recognition and Binding:** The process is initiated by the RRM1 domain of UP1, which is responsible for the initial, high-affinity recognition of the G-quadruplex structure.[\[5\]](#) This recognition is highly specific, targeting a key structural motif within the G4. Studies have identified that the "TAG" sequence within a loop region of the human telomeric G-quadruplex is critical for this initial recognition and the commencement of unfolding.[\[5\]\[7\]](#)
- **Coupled Unfolding:** The initial binding event is energetically favorable and directly coupled to the destabilization and unfolding of the G-quadruplex.[\[1\]\[4\]](#) The binding affinity of UP1 for a pre-formed G-quadruplex is significantly higher (approximately 200-fold) than for a comparable single-stranded DNA that cannot form a G4 structure, indicating that UP1 specifically recognizes features of the folded quadruplex to initiate unfolding.[\[3\]\[7\]](#)
- **Cooperative Unfolding and Stabilization:** Following the initial binding by RRM1, the RRM2 domain assists in completing the unfolding process.[\[5\]](#) The two RRM domains work in synergy to resolve the G-tetrad stacks.[\[6\]\[8\]](#) The final state is a stable complex where UP1 is bound to the now single-stranded G-rich DNA. The overall stoichiometry of the interaction with the human telomeric G-quadruplex d[AGGG(TTAGGG)3] has been determined to be two UP1 molecules per DNA strand.[\[7\]](#)

The crystal structure of UP1 in complex with single-stranded telomeric DNA reveals that the two RRM domains create an extended RNA-binding surface, which is adept at interacting with the unfolded single-stranded DNA.[\[6\]\[8\]](#) This provides a structural basis for how UP1 stabilizes the unfolded state after recognition and destabilization of the G-quadruplex.



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